N-ethylcyclobutanamine hydrochloride

Description

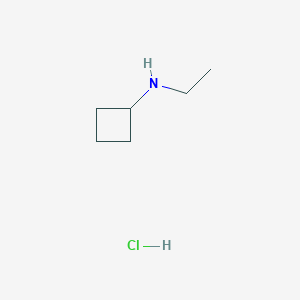

N-Ethylcyclobutanamine hydrochloride (CAS: 1334146-80-3) is a secondary amine hydrochloride featuring a cyclobutane ring substituted with an ethylamine group. Structurally, it comprises a four-membered cyclobutane ring attached to an ethylamine moiety, forming a bicyclic ammonium salt upon protonation with hydrochloric acid. Cyclobutane’s inherent ring strain (due to its 90° bond angles) may influence its physicochemical properties, such as solubility, stability, and reactivity, compared to larger cycloalkanes like cyclohexane.

Properties

IUPAC Name |

N-ethylcyclobutanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-7-6-4-3-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSONEGGGZSEQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334146-80-3 | |

| Record name | Cyclobutanamine, N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Alkylation of Cyclobutanamine

The primary synthetic route involves the alkylation of cyclobutanamine with an ethylating agent such as ethyl iodide or ethyl bromide under basic conditions.

-

- Cyclobutanamine as the starting amine.

- Ethyl iodide (iodoethane) or ethyl bromide as the alkylating agent.

- A base such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or potassium hydroxide (KOH) to deprotonate the amine and facilitate nucleophilic substitution.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or ethyl acetate are preferred to enhance nucleophilicity and solubility.

- Temperature: Moderate heating around 30–40°C to ensure reaction completion.

- Reaction time: Typically 30 minutes to several hours depending on scale and conditions.

-

- Cyclobutanamine is dissolved in DMF.

- Potassium carbonate (1.25 equivalents) is added as a base.

- Ethyl iodide (1.025 equivalents) is added dropwise over 45 minutes at 30°C.

- The reaction progress is monitored by thin layer chromatography (TLC) or other analytical methods.

- Upon completion, the reaction mixture is diluted with water and extracted with toluene or ethyl acetate.

- The organic layer is washed and concentrated under reduced pressure to yield N-ethylcyclobutanamine as an oil or solid.

Formation of Hydrochloride Salt

-

- The free base N-ethylcyclobutanamine is dissolved in an appropriate solvent such as ethyl acetate.

- Anhydrous hydrogen chloride gas or concentrated hydrochloric acid is added slowly at 30–40°C.

- The reaction mixture is stirred for 30 minutes to 3 hours to ensure complete salt formation.

- The hydrochloride salt precipitates or is isolated by concentration under vacuum.

- The product is purified by recrystallization from hexane or other nonpolar solvents.

-

- A large excess of hydrochloric acid (5–6 equivalents) is often required to ensure complete conversion and removal of protecting groups if present.

- The hydrochloride salt is more stable and easier to handle than the free amine.

Alternative Method: Protection-Deprotection Strategy

In some advanced synthetic routes, hydroxylamine derivatives are first protected with di-tert-butyl dicarbonate (BOC) groups to form N,O-bis-BOC-hydroxylamine intermediates. Subsequent alkylation with ethyl iodide followed by acid-mediated deprotection yields N-ethylhydroxylamine hydrochloride, which can be further transformed to this compound.

- Key Steps:

- Hydroxylamine hydrochloride is reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., sodium carbonate) in water or inert solvents.

- The protected intermediate is alkylated with ethyl iodide in DMF at 30°C.

- After extraction and concentration, the intermediate is treated with anhydrous HCl at 37°C to remove BOC groups.

- This method provides high yields and purity but involves more steps and reagents.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent | Yield/Notes |

|---|---|---|---|---|---|

| Alkylation | Cyclobutanamine, ethyl iodide, K2CO3 (1.25 eq) | 30 | 0.5–1 hour | DMF | Complete conversion by TLC |

| Extraction & Isolation | Water, toluene or ethyl acetate | Room temp | 0.5 hour | Biphasic system | Oil or solid product isolated |

| Hydrochloride Formation | Anhydrous HCl (5–6 eq) | 30–40 | 0.5–3 hours | Ethyl acetate | High yield crystalline hydrochloride |

| Protection (alternative) | Hydroxylamine HCl, di-tert-butyl dicarbonate | 35–40 | 3 hours | Water | Formation of N,O-bis-BOC-hydroxylamine |

| Alkylation (alternative) | N,O-bis-BOC-hydroxylamine, ethyl iodide | 30 | 0.5 hour | DMF | High conversion, oil isolated |

| Deprotection (alternative) | Anhydrous HCl | 37 | 1.75 hours | Ethyl acetate | N-ethylhydroxylamine hydrochloride yield |

Research Findings and Analysis

- The alkylation step is highly efficient under mild conditions with potassium carbonate as a base and ethyl iodide as the alkylating agent, achieving near-complete conversion within 30 minutes at 30°C.

- Use of polar aprotic solvents such as DMF enhances the nucleophilicity of the amine and solubilizes reactants, improving yield.

- The hydrochloride salt formation is optimized with excess anhydrous HCl to ensure full protonation and removal of protecting groups when used.

- The protection-deprotection strategy, though more complex, offers an alternative route with high purity intermediates, beneficial in multi-step syntheses.

- Extraction and crystallization steps are critical for product purity, with toluene and hexane commonly used solvents.

- The methods avoid primary or secondary amines, alcohols, or thiols as solvents to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

N-ethylcyclobutanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into primary or secondary amines.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Primary or secondary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Organic Synthesis

N-Ethylcyclobutanamine hydrochloride serves as a versatile building block in organic chemistry. It is utilized in the synthesis of complex organic molecules, including:

- Precursor for Bioactive Compounds : The compound acts as a precursor for synthesizing biologically active molecules, which are essential in drug development and agrochemicals .

- Reagent in Chemical Reactions : It is employed as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the formation of diverse organic structures.

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored for its potential therapeutic properties:

- Drug Intermediates : It is investigated as an intermediate in the synthesis of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity .

- Targeted Drug Delivery : Research suggests that compounds like N-ethylcyclobutanamine can be engineered to improve the delivery mechanisms of drugs, potentially leading to more effective treatments with fewer side effects .

Biocatalysis

Recent studies have highlighted the role of this compound in biocatalytic processes:

- Enzyme-Catalyzed Reactions : The compound has been shown to participate in enzyme-catalyzed reactions, which are crucial for the asymmetric synthesis of amines. This application is particularly relevant for producing chiral compounds used in pharmaceuticals .

Case Study 1: Synthesis of Chiral Amines

A study demonstrated the use of this compound in the synthesis of chiral amines through biocatalysis. The research utilized imine reductases (IREDs) to convert carbonyl substrates into secondary and tertiary amines, showcasing the compound's effectiveness as a nucleophile .

Case Study 2: Pharmaceutical Applications

In another investigation, N-ethylcyclobutanamine was used to develop new drug candidates targeting specific biological pathways. The study found that derivatives of this compound exhibited promising activity against certain cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of N-ethylcyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine derivative, it can interact with various receptors and enzymes in biological systems. The exact mechanism may vary depending on the specific application and context of use. For example, in medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of N-ethylcyclobutanamine hydrochloride with key analogs is summarized in Table 1.

Table 1: Structural and Molecular Properties of Selected Amine Hydrochlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | 1334146-80-3 | C₆H₁₄ClN | 147.64 | Cyclobutane ring, ethylamine substituent |

| N-Benzylcyclohexylamine hydrochloride | 16350-96-2 | C₁₃H₁₉N·HCl | 225.8 | Cyclohexane ring, benzylamine substituent |

| N-Ethyl-3-methylcyclohexanamine HCl | 854427-16-0 | C₉H₂₀ClN | 189.72 | Cyclohexane ring, ethyl and methyl substituents |

| 4-Dimethylamino-N-benzylcathinone HCl | 2740524-43-8 | C₁₈H₂₂N₂O·2HCl | 355.3 | Cathinone backbone, benzyl and dimethylamino groups |

Key Observations :

- Substituents : Ethyl groups (as in N-ethylcyclobutanamine) are less bulky than benzyl (N-Benzylcyclohexylamine) or methyl/ethyl combinations (N-Ethyl-3-methylcyclohexanamine), which may influence lipophilicity and biological membrane permeability .

- Molecular Weight : N-Ethylcyclobutanamine has a lower molecular weight (147.64) compared to cyclohexane-based analogs, suggesting differences in solubility and pharmacokinetics .

Physicochemical and Stability Comparisons

Thermal Stability :

- Cyclopentaquinoline-acridine derivatives (e.g., compound 3b from ) decompose at 200–240°C, indicating that complex aromatic systems may have higher thermal resistance than simple alicyclic amines like N-ethylcyclobutanamine .

- N-Benzylcyclohexylamine hydrochloride is stable for ≥2 years at -20°C, suggesting that cyclohexane-based hydrochlorides may require stringent storage conditions to maintain integrity .

Pharmacological and Functional Implications

- Drug Candidates: Cyclopentaquinoline-acridine hybrids () demonstrate potent bioactivity, likely due to their planar aromatic systems enabling DNA intercalation. In contrast, N-ethylcyclobutanamine’s alicyclic structure may limit such interactions but could enhance selectivity for non-aromatic targets .

- Forensic Relevance: Cathinone derivatives (e.g., 4-Dimethylamino-N-benzylcathinone) are analyzed via RP-HPLC (), suggesting that N-ethylcyclobutanamine could similarly be quantified using validated chromatographic methods if used in controlled substances .

- Metabolism : Ethyl and methyl substituents (as in N-Ethyl-3-methylcyclohexanamine) may slow hepatic metabolism compared to unsubstituted amines, a factor relevant to N-ethylcyclobutanamine’s pharmacokinetics .

Biological Activity

N-ethylcyclobutanamine hydrochloride is a compound with potential biological activities that have garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article provides an overview of its structural characteristics, biological activities, and relevant research findings.

Structural Information

- Molecular Formula : C₆H₁₃N

- SMILES Notation : CCNC1CCC1

- InChI : InChI=1S/C6H13N/c1-2-7-6-4-3-5-6/h6-7H,2-5H2,1H3

- InChIKey : JPWYYRCELICUKE-UHFFFAOYSA-N

The compound's structure features a cyclobutane ring with an ethylamine substituent, which may influence its biological properties.

Potential Biological Activities

- Neurological Implications : Some derivatives of amines similar to N-ethylcyclobutanamine have been investigated for their roles in treating neurodegenerative diseases such as Alzheimer's disease. In particular, compounds that inhibit enzymes like Asp2 (β-secretase) are of interest due to their potential to reduce amyloid plaque formation in the brain .

- Antineoplastic Properties : The compound's structural similarities to other nitrogen-containing compounds suggest potential antineoplastic activity. Research on alkylating agents indicates that similar compounds can exhibit anticancer effects by interfering with DNA replication .

- Modulation of Receptor Activity : Compounds with similar structures have been studied for their ability to modulate receptor activity, including RORγt, which plays a role in immune response and inflammation .

Table 1: Summary of Biological Activities and Related Compounds

Case Study Insights

While specific case studies on this compound are scarce, analogs and related compounds have shown promising results in preclinical trials:

- Alzheimer’s Disease Models : Research has demonstrated that certain amine derivatives can significantly reduce amyloid-beta levels in cellular models, suggesting a pathway for therapeutic development against Alzheimer’s disease .

- Cancer Research : Studies involving alkylating agents have shown efficacy in various cancer models, leading to ongoing investigations into structurally similar compounds for novel anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethylcyclobutanamine hydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of cyclobutanamine with ethyl halides, followed by HCl salt formation. Carbodiimide-mediated coupling (e.g., EDC/NHS) may enhance reaction efficiency, as seen in analogous hydrochloride syntheses . Purification via recrystallization in ethanol or methanol is advised. Monitor purity using HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer-methanol (70:30), validated for similar compounds .

Q. How should researchers characterize the structural and functional properties of this compound?

- Methodology : Use FTIR to confirm amine and hydrochloride functional groups (e.g., N–H stretching at ~3000 cm⁻¹). NMR (¹H/¹³C) can resolve cyclobutane ring protons (δ ~2.5–3.5 ppm) and ethyl group signals. Mass spectrometry (ESI-MS) should confirm the molecular ion peak (M+H⁺) at m/z 149.1 (base compound) + 36.5 (HCl) . X-ray crystallography may further validate stereochemistry if crystalline forms are obtainable.

Q. What stability considerations are critical for storing and handling this compound?

- Methodology : Store at 2–8°C under inert gas (argon) to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., cyclobutanamine or ethylamine derivatives) should be quantified using validated methods .

Advanced Research Questions

Q. How can analytical methods for quantifying this compound in complex matrices be validated?

- Methodology : Validate HPLC or LC-MS methods per ICH Q2(R1). Key parameters:

- Linearity : 1–50 µg/mL (r² ≥ 0.999) .

- Accuracy/Precision : Spike recovery (98–102%) and RSD ≤2% for intra-/inter-day assays.

- LOD/LOQ : ≤0.1 µg/mL via signal-to-noise ratios .

Q. What strategies resolve contradictions in reported biological activity data for N-ethylcyclobutanamine derivatives?

- Methodology : Compare assay conditions (e.g., cell lines, buffer pH) across studies. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd) for target receptors. Reproduce conflicting studies with standardized protocols, controlling for batch-to-batch variability in compound synthesis .

Q. How can computational modeling predict the pharmacokinetic behavior of this compound?

- Methodology : Employ molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Use ADMET predictors (e.g., SwissADME) to estimate logP (~1.5), solubility (~20 mg/mL), and BBB permeability. Validate predictions with in vitro Caco-2 cell permeability assays .

Contradictions and Mitigation

- Synthesis Yield Variability : Conflicting reports on reaction yields (40–85%) may stem from solvent polarity or halide leaving groups. Optimize using polar aprotic solvents (e.g., DMF) and iodide derivatives .

- Analytical Discrepancies : Disparate HPLC retention times may arise from column aging or buffer pH shifts. Use fresh columns and pH-calibrated buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.